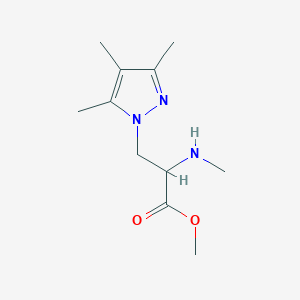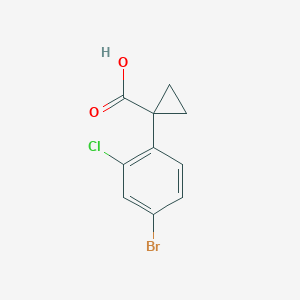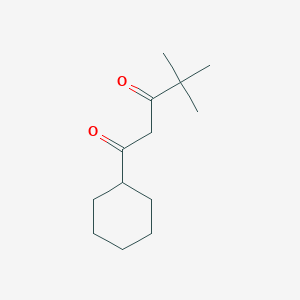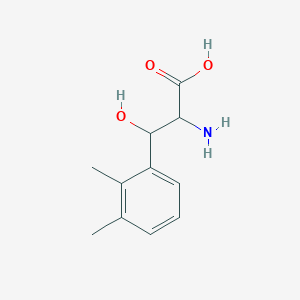
4-(Dimethylphosphinyl)-3-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylphosphoryl)pyridin-3-amine is a chemical compound with the molecular formula C7H11N2OP It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylphosphoryl)pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 3-aminopyridine with dimethylphosphoryl chloride under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of 4-(dimethylphosphoryl)pyridin-3-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(dimethylphosphoryl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
4-(dimethylphosphoryl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts
Mecanismo De Acción
The mechanism of action of 4-(dimethylphosphoryl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(dimethylphosphoryl)pyridin-3-amine
- 3-(dimethylphosphoryl)pyridin-4-amine
- 4-(dimethylphosphoryl)pyridin-2-amine
Uniqueness
4-(dimethylphosphoryl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C7H11N2OP |
|---|---|
Peso molecular |
170.15 g/mol |
Nombre IUPAC |
4-dimethylphosphorylpyridin-3-amine |
InChI |
InChI=1S/C7H11N2OP/c1-11(2,10)7-3-4-9-5-6(7)8/h3-5H,8H2,1-2H3 |
Clave InChI |
ZRSKHNPQAXDCKT-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)C1=C(C=NC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate](/img/structure/B13545495.png)

![2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13545505.png)



aminehydrochloride](/img/structure/B13545525.png)






![[5-(Methoxymethyl)furan-2-yl]methanamine](/img/structure/B13545583.png)
